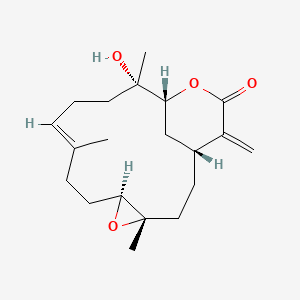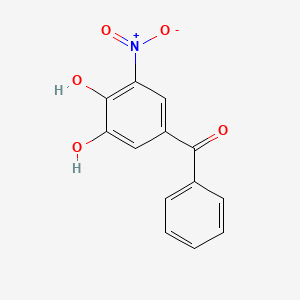
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound’s chemical formula is C13H9NO5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone typically involves the nitration of (3,4-dihydroxyphenyl)phenylmethanone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dihydroxy-5-methoxybenzoyl)taraxerol
- (3,4-Dihydroxy-5-nitrophenyl)-[4-(hydroxymethyl)phenyl]methanone
Uniqueness
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone is unique due to its specific substitution pattern on the benzophenone core. The presence of both hydroxyl and nitro groups imparts distinct chemical reactivity and potential biological activities compared to other benzophenones .
Eigenschaften
CAS-Nummer |
125628-96-8 |
|---|---|
Molekularformel |
C13H9NO5 |
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
(3,4-dihydroxy-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9NO5/c15-11-7-9(6-10(13(11)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H |
InChI-Schlüssel |
MCOIDMKILOXTJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
| 125628-96-8 | |
Synonyme |
3,4-dihydroxy-5-nitrobenzophenone BIA 3-228 BIA-3-228 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
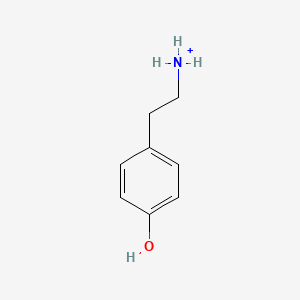


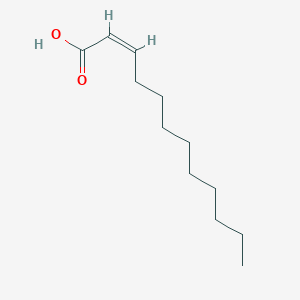

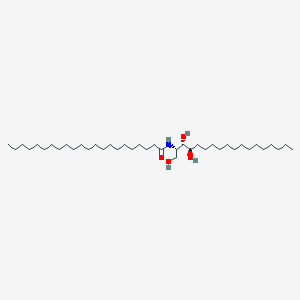
![1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1236986.png)
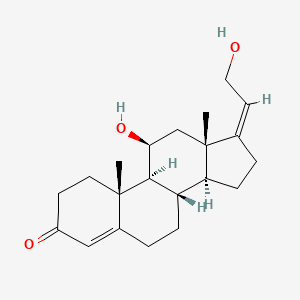
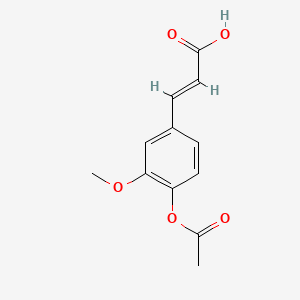
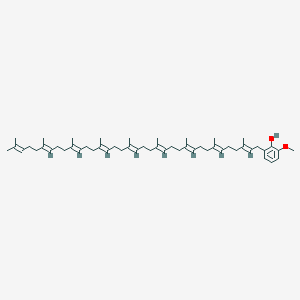
![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B1236993.png)

